Cas no 331976-18-2 (4-(2-METHYLBENZYL)THIOMORPHOLINE)
4-(2-METHYLBENZYL)THIOMORPHOLINE Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-METHYLBENZYL)THIOMORPHOLINE
- 331976-18-2
- 4-[(2-methylphenyl)methyl]thiomorpholine
- CS-0366259
-
- MDL: MFCD00976190
- Inchi: 1S/C12H17NS/c1-11-4-2-3-5-12(11)10-13-6-8-14-9-7-13/h2-5H,6-10H2,1H3
- InChI Key: PSGMZFKEMBBBOA-UHFFFAOYSA-N
- SMILES: S1CCN(CC2C=CC=CC=2C)CC1
Computed Properties
- Exact Mass: 207.10817072g/mol
- Monoisotopic Mass: 207.10817072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 28.5Ų
4-(2-METHYLBENZYL)THIOMORPHOLINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM517357-1g |
4-(2-Methylbenzyl)thiomorpholine |
331976-18-2 | 97% | 1g |
$*** | 2023-05-30 | |
| abcr | AB432499-1 g |
4-(2-Methylbenzyl)thiomorpholine |
331976-18-2 | 1g |
€594.40 | 2023-07-18 | ||
| abcr | AB432499-5 g |
4-(2-Methylbenzyl)thiomorpholine |
331976-18-2 | 5g |
€1,373.40 | 2023-07-18 | ||
| abcr | AB432499-1g |
4-(2-Methylbenzyl)thiomorpholine; . |
331976-18-2 | 1g |
€1621.70 | 2025-02-20 | ||
| abcr | AB432499-5g |
4-(2-Methylbenzyl)thiomorpholine |
331976-18-2 | 5g |
€1373.40 | 2023-09-04 | ||
| Ambeed | A473283-1g |
4-(2-Methylbenzyl)thiomorpholine |
331976-18-2 | 97% | 1g |
$441.0 | 2025-03-18 |
4-(2-METHYLBENZYL)THIOMORPHOLINE Suppliers
4-(2-METHYLBENZYL)THIOMORPHOLINE Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 4-(2-METHYLBENZYL)THIOMORPHOLINE
4-(2-METHYLBENZYL)THIOMORPHOLINE (CAS No. 331976-18-2): A Comprehensive Overview
4-(2-METHYLBENZYL)THIOMORPHOLINE (CAS No. 331976-18-2) is a specialized organic compound that has garnered significant attention in the pharmaceutical and chemical research communities. This compound, characterized by its unique thiomorpholine core and 2-methylbenzyl substitution, plays a pivotal role in the development of novel therapeutic agents and advanced materials. Its molecular structure, C12H17NS, offers a versatile platform for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
The growing interest in 4-(2-METHYLBENZYL)THIOMORPHOLINE is driven by its potential applications in drug discovery, particularly in the design of central nervous system (CNS) targeting molecules. Researchers are exploring its utility in modulating neurotransmitter systems, which aligns with the current trend of developing precision medicine for neurological disorders. This compound's sulfur-containing heterocycle also contributes to its bioactivity, a feature highly sought after in modern medicinal chemistry.
From a synthetic perspective, 4-(2-METHYLBENZYL)THIOMORPHOLINE showcases remarkable stability and reactivity patterns. Its thiomorpholine ring provides an excellent scaffold for introducing diverse functional groups, enabling the creation of libraries of derivatives for high-throughput screening. This characteristic makes it particularly valuable in the era of AI-driven drug discovery, where computational models require structurally diverse compounds for virtual screening campaigns.
The compound's physicochemical properties, including its moderate lipophilicity and hydrogen bonding capacity, contribute to its favorable drug-like characteristics. These attributes are crucial in addressing one of the pharmaceutical industry's current challenges: improving blood-brain barrier permeability while maintaining metabolic stability. Recent studies suggest that derivatives of 4-(2-METHYLBENZYL)THIOMORPHOLINE may offer solutions to this challenge, making it a hot topic in neuropharmacology research.
In material science applications, 4-(2-METHYLBENZYL)THIOMORPHOLINE demonstrates potential as a building block for functional polymers. Its aromatic and heterocyclic components provide opportunities for creating materials with unique electronic properties, relevant to the development of organic semiconductors and advanced coatings. This versatility positions the compound at the intersection of chemistry and materials science, two fields experiencing rapid growth due to demands for sustainable technologies.
The synthesis of 4-(2-METHYLBENZYL)THIOMORPHOLINE typically involves nucleophilic substitution reactions followed by ring-closure strategies. Recent advancements in green chemistry have led to more efficient synthetic routes with improved yields and reduced environmental impact. These developments align with the global push toward sustainable chemical production, addressing concerns about greenhouse gas emissions and waste reduction in the chemical industry.
Quality control and characterization of 4-(2-METHYLBENZYL)THIOMORPHOLINE rely heavily on advanced analytical techniques. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard methods for verifying purity and structural integrity. The compound's stability under various storage conditions makes it suitable for long-term research projects, an important consideration for academic laboratories and industrial R&D facilities.
Market trends indicate increasing demand for 4-(2-METHYLBENZYL)THIOMORPHOLINE, particularly from contract research organizations and pharmaceutical companies engaged in CNS drug development. The compound's commercial availability through specialized chemical suppliers has facilitated its adoption across multiple research domains. Pricing and availability fluctuate based on production scales and purity requirements, with current market analyses predicting steady growth in demand over the next five years.
Safety considerations for handling 4-(2-METHYLBENZYL)THIOMORPHOLINE follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended during manipulation. Storage typically occurs at room temperature in tightly sealed containers, protected from moisture and light to maintain stability over extended periods.
Future research directions for 4-(2-METHYLBENZYL)THIOMORPHOLINE include exploring its potential in catalysis and as a ligand in metal-organic frameworks (MOFs). The compound's structural features make it an interesting candidate for these emerging applications, which are gaining traction in renewable energy and environmental remediation technologies. These developments position 4-(2-METHYLBENZYL)THIOMORPHOLINE as a compound with relevance across multiple cutting-edge scientific disciplines.
In conclusion, 4-(2-METHYLBENZYL)THIOMORPHOLINE (CAS No. 331976-18-2) represents a versatile and valuable chemical entity with broad applications in pharmaceutical research and material science. Its unique structural features and adaptable chemistry ensure its continued importance in scientific innovation, particularly in areas addressing current global challenges in healthcare and sustainable technology development.
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